molecular formula C6H12O3 B1664663 5-Hydroxymethyl-5-methyl-1,3-dioxane CAS No. 1121-97-7

5-Hydroxymethyl-5-methyl-1,3-dioxane

Cat. No.: B1664663
CAS No.: 1121-97-7
M. Wt: 132.16 g/mol
InChI Key: XZDDZTGNCUMJHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydroxymethyl-5-methyl-1,3-dioxane is an organic compound with the molecular formula C6H12O3. It is a clear, colorless, and viscous liquid that is used in various chemical applications. The compound is known for its stability and unique chemical properties, making it a valuable substance in scientific research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Hydroxymethyl-5-methyl-1,3-dioxane can be synthesized through several methods. One common synthetic route involves the reaction of formaldehyde with 2-methyl-1,3-propanediol in the presence of an acid catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 60°C to 80°C and a reaction time of several hours. The product is then purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions allows for efficient large-scale production. The final product is subjected to rigorous quality control measures to ensure its purity and stability .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxymethyl-5-methyl-1,3-dioxane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Hydroxymethyl-5-methyl-1,3-dioxane has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a solvent in various chemical reactions.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a stabilizer for biological samples.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

  • 5-Ethyl-1,3-dioxane-5-methanol
  • 5-Hydroxymethyl-2,2,5-trimethyl-1,3-dioxane
  • 2-Hydroxymethyl-1,3-dioxane

Uniqueness

5-Hydroxymethyl-5-methyl-1,3-dioxane is unique due to its specific structural features, such as the presence of both hydroxymethyl and methyl groups on the dioxane ring. This combination imparts distinct chemical properties, including enhanced stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

(5-methyl-1,3-dioxan-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-6(2-7)3-8-5-9-4-6/h7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZDDZTGNCUMJHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COCOC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20149920
Record name m-Dioxane-5-methanol, 5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20149920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1121-97-7
Record name 5-Methyl-1,3-dioxane-5-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1121-97-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-1,3-dioxane-5-methanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121977
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Hydroxymethyl-5-methyl-1,3-dioxane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139452
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name m-Dioxane-5-methanol, 5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20149920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-HYDROXYMETHYL-5-METHYL-1,3-DIOXANE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-METHYL-1,3-DIOXANE-5-METHANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MS07786ZB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Hydroxymethyl-5-methyl-1,3-dioxane
Reactant of Route 2
Reactant of Route 2
5-Hydroxymethyl-5-methyl-1,3-dioxane
Reactant of Route 3
5-Hydroxymethyl-5-methyl-1,3-dioxane
Reactant of Route 4
5-Hydroxymethyl-5-methyl-1,3-dioxane
Reactant of Route 5
5-Hydroxymethyl-5-methyl-1,3-dioxane
Reactant of Route 6
5-Hydroxymethyl-5-methyl-1,3-dioxane
Customer
Q & A

Q1: What are the structural characteristics of 5-hydroxymethyl-5-methyl-1,3-dioxane and its derivatives?

A1: this compound derivatives are organic compounds characterized by a six-membered ring containing two oxygen atoms. The "5-hydroxymethyl-5-methyl" portion of the name indicates the presence of a hydroxymethyl group (-CH2OH) and a methyl group (-CH3) both attached to the fifth carbon atom of the ring.

Q2: How can diastereomerically pure sodium salts of sulfated 2-n-alkyl-5-hydroxymethyl-5-methyl-1,3-dioxanes be synthesized?

A2: Research indicates that sulfur trioxide pyridine complex is a highly effective reagent for synthesizing diastereomerically pure sodium salts of sulfated cis- and trans-2-n-alkyl-5-hydroxymethyl-5-methyl-1,3-dioxanes []. This method offers a valuable route for obtaining these compounds with high stereochemical purity.

Q3: What are the potential applications of sulfated 2-n-alkyl-5-hydroxymethyl-5-methyl-1,3-dioxanes?

A3: Studies suggest that sodium salts of sulfated 2-n-alkyl-5-hydroxymethyl-5-methyl-1,3-dioxanes possess intriguing surface properties, making them potentially useful as chemodegradable anionic surfactants []. This biodegradability is a significant advantage, particularly in applications where environmental impact is a concern.

Q4: Has this compound been investigated for antifungal activity?

A4: Yes, a study explored the fungicidal activity of (2-(4-chlorophenyl)-5-methyl-1,3-dioxan-5-yl)methanol, a derivative synthesized using a nanosolid superacid []. This research highlights the potential of exploring this compound derivatives for their biological activities.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.